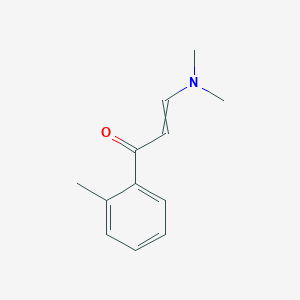![molecular formula C12H14N2O B14200465 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile CAS No. 915774-28-6](/img/structure/B14200465.png)
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is a chemical compound with a unique structure that includes an amino group, a benzonitrile moiety, and a 3-methylbut-2-en-1-yl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-hydroxybenzonitrile and 3-methylbut-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 4-amino-2-hydroxybenzonitrile is reacted with 3-methylbut-2-en-1-ol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify the nitrile group.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Binding Interactions: The compound’s structure allows it to form specific binding interactions with its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-propoxybenzonitrile: Similar structure but with a propoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
Uniqueness
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is unique due to the presence of the 3-methylbut-2-en-1-yl ether linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
915774-28-6 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-amino-2-(3-methylbut-2-enoxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-9(2)5-6-15-12-7-11(14)4-3-10(12)8-13/h3-5,7H,6,14H2,1-2H3 |
InChI Key |
RCSLGFVSVHNXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=CC(=C1)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
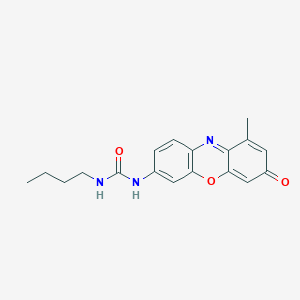
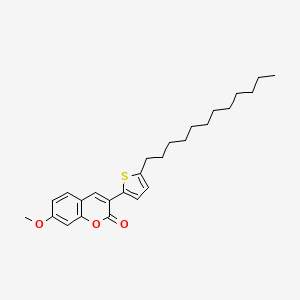


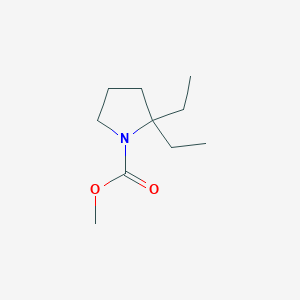
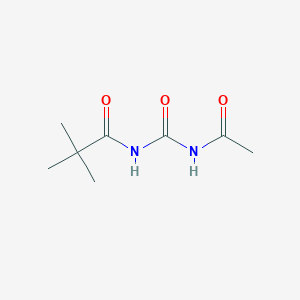
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)


amino}methyl)phenol](/img/structure/B14200441.png)
